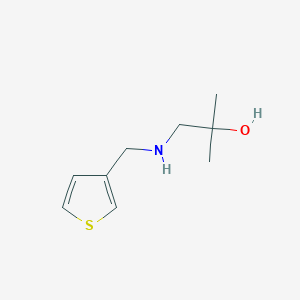

2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol

Description

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

2-methyl-1-(thiophen-3-ylmethylamino)propan-2-ol |

InChI |

InChI=1S/C9H15NOS/c1-9(2,11)7-10-5-8-3-4-12-6-8/h3-4,6,10-11H,5,7H2,1-2H3 |

InChI Key |

KLJGFPXGDXVFPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNCC1=CSC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method is the condensation reaction between thiophene-3-carboxaldehyde and 2-amino-2-methylpropan-1-ol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol is an organic compound featuring a thiophene ring and an amino alcohol functional group, with the molecular formula and a molecular weight of approximately 185.29 g/mol. It has potential applications in medicinal chemistry and organic synthesis because of its chemical properties.

Scientific Research Applications

2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol is used in scientific research and industry. Research indicates it possesses potential biological activities and has been studied for its antimicrobial and anti-inflammatory properties, suggesting it could be a lead compound in drug development. Studies are ongoing to investigate its interactions with biological targets, with preliminary findings suggesting it may inhibit specific enzymes or receptors involved in disease pathways.

| Application | Description |

|---|---|

| Medicinal Chemistry | Due to its unique structure, combining a thiophene ring with an amino alcohol functional group, 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol is valuable in medicinal chemistry. |

| Organic Synthesis | The compound's chemical reactions make it versatile in synthetic organic chemistry. |

| Drug Development | It has been studied for its antimicrobial and anti-inflammatory properties, suggesting it may serve as a lead compound in drug development. |

Several compounds share structural similarities with 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol:

- 1-(3-Methyl-thiophen-2-ylmethyl)amino-propan-2-ol Methyl group at a different position on the thiophene ring potentially resulting in different biological activities.

- 1-Amino-2-methylpropan-2-ol Lacks a thiophene ring, leading to different chemical reactivity and properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Relevance

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Differs in the substitution pattern: the thiophen-2-yl group is directly attached to the propanol backbone without a methylene linker.

- Role : Intermediate in synthesizing the antidepressant R-Duloxetine .

- Synthesis : Methods include starting from acetylthiophene, thiophene, or thiophenecarboxaldehyde, with asymmetric reductions or enzymatic resolutions to achieve the (S)-configuration .

- Molecular Weight: 171.26 g/mol (C₈H₁₃NOS) .

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Enantiomer of the (S)-form, with identical molecular weight (171.26 g/mol) and formula (C₈H₁₃NOS) .

2-Methyl-1-(3-methylphenyl)propan-2-ol

- Structure: Replaces the thiophen-3-ylmethylamino group with a 3-methylphenyl substituent.

- Properties : Liquid at room temperature, molecular weight 164.25 g/mol (C₁₁H₁₆O) .

- Use : Structural simplicity makes it a model compound for studying hydrophobic interactions in drug design .

1-((2,4-Dimethylphenyl)thio)-2-methylpropan-2-ol

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Key Observations:

- Lipophilicity: The thiophen-3-ylmethylamino group increases lipophilicity relative to simpler methylamino derivatives, impacting membrane permeability .

- Stereochemistry: Enantiomers like (R)- and (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol demonstrate the importance of chirality in pharmacological activity .

Research and Development Implications

- Drug Design : The thiophene moiety’s electronic properties make it a valuable scaffold for CNS-targeted drugs, as seen in duloxetine intermediates .

- Limitations: Discontinued status of 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol suggests challenges in scalability or stability, warranting further optimization .

Biological Activity

2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol, with the CAS number 1339678-31-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities, supported by recent research findings.

- Molecular Formula : C₉H₁₅NOS

- Molecular Weight : 185.29 g/mol

- Structure : The compound features a thiophene ring, which is known to enhance biological activity due to its electron-rich nature.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiourea derivatives, which share structural similarities with 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol. Notably:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL against various pathogens including E. faecalis and K. pneumoniae .

- Inhibition zones measured for these compounds were comparable to standard antibiotics, indicating significant antibacterial potential.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been investigated:

- Compounds similar to 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol demonstrated strong inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed inhibition rates of 78% and 89% respectively at concentrations of 10 µg/mL .

Antitumor Activity

The antitumor potential of thiophene-containing compounds has been explored in various cancer cell lines:

- Research indicated that related compounds exhibited IC₅₀ values in the low micromolar range (e.g., 1.26 μM), demonstrating their effectiveness in inhibiting cell viability across multiple cancer types .

- The mechanism involved includes induction of apoptosis and cell cycle arrest, particularly in breast cancer cells .

Case Study: Synthesis and Testing of Thiourea Derivatives

A significant study synthesized several thiourea derivatives, including those structurally related to our compound:

- Synthesis Method : The derivatives were synthesized through nucleophilic addition reactions involving isocyanates and amines.

- Biological Testing : These compounds were tested for their biological activities against various bacterial strains and cancer cell lines, confirming their promising therapeutic profiles .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-thiophenemethylamine with 2-methyl-2-propen-1-ol derivatives under basic conditions (e.g., sodium hydride in DMSO) can yield the target compound. Optimizing temperature (40–60°C) and solvent polarity (polar aprotic solvents) improves reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the structure, particularly H and C NMR to identify the thiophene, methyl, and amino-alcohol groups. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., GPCRs) are initial steps. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. Cell viability assays (MTT or resazurin) assess cytotoxicity .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be achieved to minimize by-products?

- Methodological Answer : Regioselectivity is enhanced using protecting groups (e.g., Boc for amines) and catalysts like palladium complexes for controlled coupling. For example, selective alkylation of the thiophene ring at the 3-position can be achieved via directed ortho-metalation strategies .

Q. How does the stereochemistry of the amino alcohol moiety influence its biological activity?

- Methodological Answer : Enantiomers can exhibit divergent binding to chiral receptors. Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers. Molecular docking simulations (AutoDock Vina) predict interactions with targets like adrenergic receptors, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve co-elution issues in HPLC analysis of this compound?

- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column selection (C18 or phenyl-hexyl stationary phases). Gradient elution (5–95% organic phase over 20 minutes) improves peak resolution. Validate with LC-MS to confirm purity .

Q. How can molecular dynamics simulations predict its interaction with target proteins?

- Methodological Answer : Use software like GROMACS or AMBER to simulate ligand-protein binding over 100-ns trajectories. Analyze hydrogen bonding, hydrophobic interactions, and binding free energy (MM-PBSA). Compare with experimental data (e.g., crystallographic structures from PDB) to validate predictions .

Notes on Evidence Utilization

- Synthesis methods were derived from nucleophilic substitution protocols in and alkylation strategies in .

- Structural characterization techniques align with X-ray data in and spectroscopic methods in .

- Advanced questions integrate computational ( ) and analytical ( ) approaches to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.